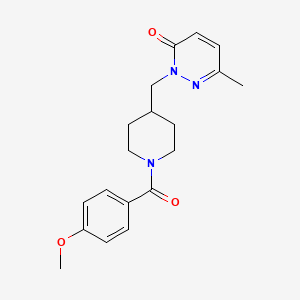

2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

2-((1-(4-Methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazin-3(2H)-one core substituted at the 2-position with a (1-(4-methoxybenzoyl)piperidin-4-yl)methyl group and a methyl group at the 6-position. The piperidine ring is further functionalized with a 4-methoxybenzoyl moiety, which introduces both lipophilic and electron-donating properties.

Properties

IUPAC Name |

2-[[1-(4-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-3-8-18(23)22(20-14)13-15-9-11-21(12-10-15)19(24)16-4-6-17(25-2)7-5-16/h3-8,15H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGWDNHUGORTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, with CAS number 2310096-45-6, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.4 g/mol

- Structure : The compound consists of a pyridazine core substituted with a piperidine moiety and a methoxybenzoyl group.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In a Karpas-422 xenograft model, the compound demonstrated significant antitumor activity when administered at a dosage of 160 mg/kg twice daily (BID). This suggests a promising avenue for its use in cancer therapy, particularly against lymphoma .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary data suggest that it may act through:

- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells or inhibiting angiogenesis.

- Modulation of Neurotransmitter Systems : Potentially influencing serotonin and dopamine pathways due to its piperidine structure.

Table 1: Summary of Biological Activities

| Activity Type | Model/Study | Dosage | Outcome |

|---|---|---|---|

| Antitumor | Karpas-422 Xenograft Model | 160 mg/kg BID | Significant tumor reduction |

| Neuropharmacological | Not specifically studied | N/A | Potential interactions with CNS receptors |

Case Study Example

In a study examining the antitumor efficacy of various compounds, this compound was included in a panel of novel agents. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in malignant cells, positioning it as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Core Modifications

Pyridazinone vs. Pyrimidinone Derivatives

The compound shares structural similarities with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one from recent patent applications (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) . Key differences include:

- Core Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (nitrogen atoms at positions 1 and 3).

- Substituent Position: The target compound’s piperidine-methyl group is at the pyridazinone 2-position, whereas pyrimidinone analogs often feature substitutions at the 7-position (e.g., piperazine or alkylated piperidine groups).

Piperidine/Piperazine Substitutions

Piperidine derivatives are common in bioactive compounds. For example:

- DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) contain piperidin-4-yl groups linked to indole cores. These compounds demonstrated synergy with carbapenems against MRSA, highlighting the role of piperidine in enhancing antimicrobial activity .

- 4-Methoxybenzoyl vs. Arylalkyl Groups : The target compound’s 4-methoxybenzoyl group may improve metabolic stability compared to DMPI/CDFII’s dimethylbenzyl substituents, which are prone to oxidative metabolism.

Styryl-Substituted Pyridazinones

Pharmacological Implications

Antimicrobial Potential

While DMPI/CDFII showed direct antimicrobial synergism , the target compound’s pyridazinone core and 4-methoxybenzoyl group may modulate activity against different targets (e.g., bacterial enzymes vs. mammalian receptors).

CNS Penetration

The 4-methoxybenzoyl group increases lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration compared to polar piperazine derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .

Physicochemical Properties

*Estimated using computational tools (e.g., ChemAxon).

Metabolic Stability

The 4-methoxy group on the benzoyl moiety may reduce cytochrome P450-mediated oxidation compared to DMPI’s dimethylphenyl group. Piperazine-containing analogs () are more polar, favoring renal excretion but limiting CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.